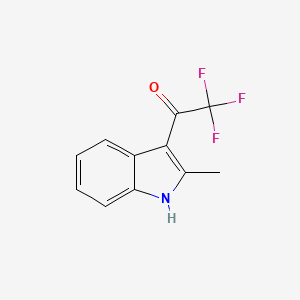

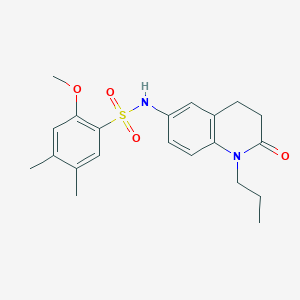

2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone, also known as TFMI, is a synthetic compound that is widely used in scientific research. It is a fluorinated ketone that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis Applications

One significant application of 2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone is in asymmetric synthesis. Research has demonstrated the preparation of key intermediates like trifluoromethyl substituted (S)-tert-butylsulfonylamide, which is prepared through the addition reaction of 2-methylindole with α-trifluoromethylaldimine. The high yield and stereoselectivity of these reactions are notable, reaching 95% yield and 99/1 stereoselectivity. Such intermediates are crucial for synthesizing compounds like (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl)ethanamine, which have potential applications in various chemical industries due to their asymmetric nature (Yang Jia-li, 2015).

Synthesis of Enantiomers

2,2,2-Trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone also plays a role in the synthesis of enantiomers. Techniques have been developed for the selective conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and oxime ethers, further leading to the synthesis of important chiral building blocks like 2,2,2-trifluoro-1-furan-2-yl-ethylamine. This process achieves high enantiomeric excess (e.e.) of up to 88%, illustrating the compound's utility in creating enantiomerically pure substances (A. Demir, Ozge Seşenoğlu, Zuhal Gerçek-Arkin, 2001).

Green Synthesis and Antimicrobial Applications

The compound has been utilized in green chemistry for synthesizing a novel series of 1,8-naphthyridines, showcasing an eco-friendly approach. The synthesized compounds, including variations of 2,2,2-trifluoro-1-(2-methyl-1,8-naphthyridin-3-yl)ethanone, have demonstrated significant antimicrobial activity. This highlights the potential of 2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone derivatives in pharmaceutical applications, particularly as antimicrobial agents (R. Nandhikumar, K. Subramani, 2018).

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-9(10(16)11(12,13)14)7-4-2-3-5-8(7)15-6/h2-5,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYDALIAQZHUHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[methyl(phenyl)amino]propyl}-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2658130.png)

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2658131.png)

methanone](/img/structure/B2658134.png)

![3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2658136.png)

![3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2658142.png)

![3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2658143.png)